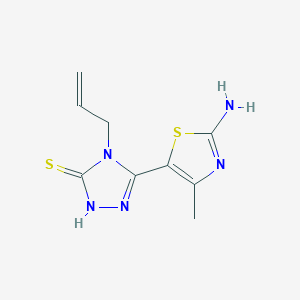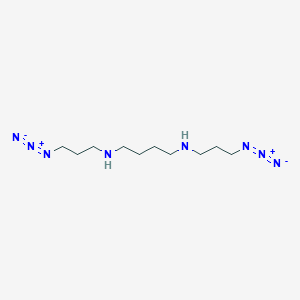
N1,N4-Bisazidospermine bistosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N4-Bisazidospermine bistosylate, also known as Bis (azidoethoxyethyl) spermine, is a synthetic organic compound that has been widely used in scientific research. It is a potent crosslinking agent that can be used to study the structure and function of biological molecules. It is a spermine linker containing two azide groups .
Synthesis Analysis
The azide groups on the molecule can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction forms the basis for the synthesis of N1,N4-Bisazidospermine bistosylate.Molecular Structure Analysis
The molecular formula of N1,N4-Bisazidospermine bistosylate is C10H22N8 . It contains a spermine backbone with two azide groups attached .Chemical Reactions Analysis
The azide groups on N1,N4-Bisazidospermine bistosylate can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly specific and forms the basis for many of its applications in research.Physical And Chemical Properties Analysis
N1,N4-Bisazidospermine bistosylate has a molecular weight of 254.3 . It is a reagent grade compound, used for research purposes . It is typically stored at -20°C and shipped at ambient temperature .Mécanisme D'action
N1,N4-Bisazidospermine bistosylate works by forming covalent bonds between adjacent functional groups in biological molecules. The azido groups on the molecule can be activated by UV light, which leads to the formation of highly reactive nitrene intermediates. These intermediates can then react with nearby functional groups, such as amines or sulfhydryls, to form covalent bonds.
Propriétés
IUPAC Name |
N,N'-bis(3-azidopropyl)butane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N8/c11-17-15-9-3-7-13-5-1-2-6-14-8-4-10-16-18-12/h13-14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRXHZIUQXHTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN=[N+]=[N-])CNCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N4-Bisazidospermine bistosylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2773539.png)

![3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2773542.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2773543.png)
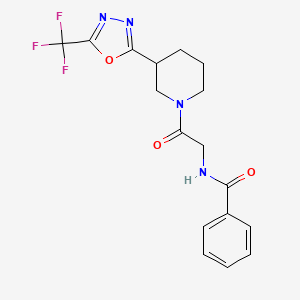
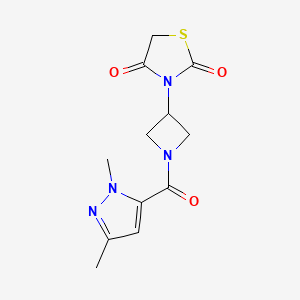
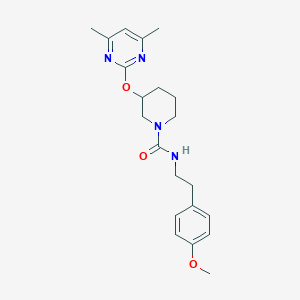
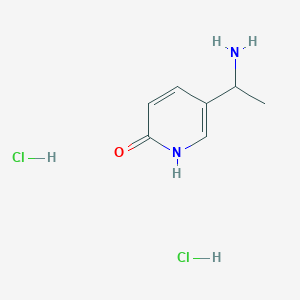
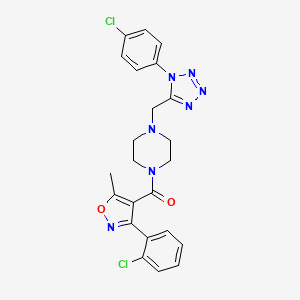
![(3Ar,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2773550.png)
![3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B2773551.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2773552.png)
![7-(4-methoxyphenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773557.png)
